7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Fluorophenyl Group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the core structure.
Addition of the Methylsulfanyl Group: This can be done through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially reduce the fluorophenyl group or other functional groups within the molecule.
Substitution: The compound can participate in various substitution reactions, especially at the fluorophenyl group or the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, thienopyrimidines are known for their potential as enzyme inhibitors, receptor antagonists, and other bioactive agents. This compound might be investigated for similar activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It might be studied for its activity against various diseases, including cancer, inflammation, or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Other compounds in this class might include various substituted thienopyrimidines with different functional groups.
Fluorophenyl Compounds: Compounds with a fluorophenyl group, such as fluoroanilines or fluorobenzenes.
Methylsulfanyl Compounds: Compounds containing a methylsulfanyl group, such as methylthiophenes or methylthioanilines.
Uniqueness
The uniqueness of 7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and its potential biological activities. This combination might confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.
Properties
IUPAC Name |
7-(4-fluorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS2/c1-18-13-15-10-9(6-19-11(10)12(17)16-13)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIKCPLXOOGFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)SC=C2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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